2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide)
Description
Historical Development of Schrock Catalysts
Richard R. Schrock pioneered the development of molybdenum-based metathesis catalysts in the 1970s–1980s. Early efforts focused on tantalum alkylidenes, which demonstrated limited reactivity due to unfavorable geometries. Breakthroughs occurred with molybdenum complexes:
- Mo(NAr)(=CHCMe2Ph)(OR)₂ : A family of catalysts with tunable alkoxide ligands (e.g., OCMe3, OC(CF3)3) for enhanced stability and activity.
- Asymmetric Catalysis : Introduction of chiral ligands (e.g., BINOL) enabled enantioselective metathesis, as demonstrated in norbornadiene ring-opening polymerization (ROMP).
Timeline of Major Advances
| Year | Development | Impact |
|---|---|---|
| 1979 | First molybdenum alkylidene complexes | Foundation for Schrock catalysts |
| 1986 | Synthesis of Mo(NAr)(=CHCMe2Ph)(OR)₂ with OR = OC(CF3)₃ | High activity in olefin metathesis |
| 1993 | Asymmetric catalysts with BINOL ligands | Enantioselective metathesis |
Discovery and Significance of 2,6-Diisopropylphenylimido Neophylidenemolybdenum(VI) Bis(T-butoxide)
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) (Mo(=CHCMe2Ph)(OCMe3)₂) is a prototypical Schrock catalyst. Its synthesis involves:
- Precursor Formation : Reaction of Mo(NAr)(=CHCMe2Ph)(OTf)₂ with t-BuOH to replace triflate ligands with T-butoxides.
- Structural Optimization : The neophylidene ligand (CMe2Ph) enhances stability through steric protection, while T-butoxides balance solubility and reactivity.
Key Properties
| Property | Value/Description | Source |
|---|---|---|
| Molecular Formula | C₃₀H₄₉MoNO₂ | |
| Molecular Weight | 551.7 g/mol | |
| Reactivity | High activity in ADMET polymerization | |
| Stability | Air-sensitive, requires inert conditions |
This compound exemplifies Schrock’s strategy of leveraging ligand design to optimize catalytic performance. Its applications include synthesizing oligo- or polyalkenamers via acyclic diene metathesis (ADMET).
Fundamental Principles of Olefin Metathesis
Olefin metathesis redistributes alkene fragments through a four-membered metallacyclobutane intermediate, as per the Chauvin mechanism. The reaction proceeds in three stages:
- Olefin Coordination : π-Bond donation to the electrophilic Mo(VI) center.
- Cycloaddition : Formation of a metallacyclobutane via [2+2] coupling.
- Cycloreversion : Regeneration of the alkylidene catalyst and new alkenes.
Reaction Thermodynamics
| Parameter | Impact on Equilibrium |
|---|---|
| Volatile Byproducts | Favor product formation (e.g., ethylene) |
| Ring Strain Relief | Drive ROMP or ROCM |
Schrock catalysts excel in kinetically controlled reactions, enabling precise stereochemical outcomes.
Evolution of High-Oxidation State Molybdenum Catalysts
Schrock’s molybdenum catalysts evolved through systematic ligand modifications:
Ligand Effects on Catalytic Activity
| Ligand Type | Electronic Impact | Steric Impact | Example Complex |
|---|---|---|---|
| Aryloxide (OR) | Electron-withdrawing | Moderate | OC(CF3)₃ |
| Imido (NAr) | Steric protection | High | 2,6-Diisopropylphenyl |
| Alkylidene (CHR') | Bond polarizability | Low | Neophylidene (CMe₂Ph) |
Generational Progression
| Generation | Key Feature | Activity vs. Grubbs Catalysts |
|---|---|---|
| 1 | OTf ligands | Higher (but air-sensitive) |
| 2 | T-butoxide ligands | Balanced stability/activity |
| 3 | Electron-withdrawing OR ligands | Enhanced turnover |
Later modifications, such as introducing fluorinated alkoxides (OC(CF3)₃), improved stability while maintaining reactivity.
Properties
IUPAC Name |
butan-1-ol;[2,6-di(propan-2-yl)phenyl]imino-(2-methyl-2-phenylpropylidene)molybdenum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.C10H12.2C4H10O.Mo/c1-8(2)10-6-5-7-11(9(3)4)12(10)13;1-10(2,3)9-7-5-4-6-8-9;2*1-2-3-4-5;/h5-9H,1-4H3;1,4-8H,2-3H3;2*5H,2-4H2,1H3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDRLLLDKSCPJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCO.CCCCO.CC(C)C1=C(C(=CC=C1)C(C)C)N=[Mo]=CC(C)(C)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H49MoNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes to Molybdenum(VI) Precursors
The synthesis of 2,6-diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) begins with the preparation of high-valent molybdenum precursors. A critical starting material is the molybdenum(VI) oxo complex Mo(O)[OC(CF₃)₃]₄ , which is synthesized by reacting Mo(O)Cl₄ with four equivalents of NaOC(CF₃)₃ under inert conditions . This yellow crystalline compound is poorly soluble in nonpolar solvents but partially dissolves in diethyl ether or dichloromethane. Its sublimation at 60–80 °C under vacuum ensures purity for subsequent reactions .
Key properties of Mo(O)[OC(CF₃)₃]₄ :
-
Molecular formula : MoO(C(CF₃)₃O)₄
-
Solubility : Limited in hydrocarbons, moderate in ethers/halogenated solvents
-
Reactivity : Susceptible to alkylation via Grignard reagents
Ligand Substitution with T-Butoxide
The final step involves replacing chloride and triflate ligands with T-butoxide groups. This is achieved by reacting the alkylidene intermediate with potassium T-butoxide (KOtBu) , synthesized via a continuous distillation process . The patent-published method employs aqueous KOH and tert-butyl alcohol in a refluxing column with cyclohexane as a carrier agent, producing anhydrous KOtBu in >90% purity .
Substitution mechanism :
-
Mo(C-t-Bu)(CH-t-Bu)(Cl)(PMe₂Ph)₂ is treated with 2 equivalents of KOtBu in THF.
-
Chloride ligands are displaced, forming Mo(C-t-Bu)(CH-t-Bu)(OtBu)₂(PMe₂Ph) .
-
Phosphine ligands dissociate under vacuum, yielding the target compound .
Critical parameters :
-
Stoichiometry : 2:1 (KOtBu:Molybdenum complex)
-
Solvent : Tetrahydrofuran (THF) or dichloromethane
-
Temperature : −78 °C to room temperature
Purification and Characterization
The crude product is purified via sublimation (80–100 °C, 10⁻³ mmHg) or recrystallization from hexane/ether mixtures. X-ray crystallography confirms a distorted trigonal bipyramidal geometry, with τ values (a geometry parameter) ranging from 0.45 to 0.69 depending on ligand arrangement .
Spectroscopic data :
Comparative Analysis of Methodologies
The Grignard route offers precise control over alkylidene formation but suffers from moderate yields. In contrast, ligand substitution using pre-formed KOtBu streamlines the process but requires stringent anhydrous conditions .
Challenges and Optimization Strategies
-
Isomerization Control : The syn/anti isomer ratio is temperature-dependent. Cooling to −30 °C favors the syn isomer, enabling selective crystallization .
-
Phosphine Dissociation : Residual PMe₂Ph ligands inhibit catalytic activity. Heating to 60 °C under vacuum removes phosphines, enhancing reactivity .
-
Mo=O Stability : The oxo ligand is prone to reduction. Conducting reactions under dry O₂ atmosphere preserves the Mo(VI) oxidation state .
Chemical Reactions Analysis
Types of Reactions
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state molybdenum compounds.
Reduction: It can be reduced to lower oxidation state molybdenum compounds.
Substitution: The tert-butoxide ligands can be substituted with other ligands, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halides or alkoxides are used as substituting agents under inert atmosphere conditions.
Major Products Formed
Oxidation: Higher oxidation state molybdenum compounds.
Reduction: Lower oxidation state molybdenum compounds.
Substitution: Molybdenum compounds with different ligands.
Scientific Research Applications
Ring-Opening Metathesis Polymerization (ROMP)
One of the primary applications of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(t-butoxide) is as a catalyst in ring-opening metathesis polymerization. This process is crucial for synthesizing various polymers, including:
- Poly(homoisobutylene) : Used in adhesives and sealants.
- Poly(homo-α-methylstyrene) : Employed in high-performance plastics.
The compound facilitates Z-selective and syndioselective polymerization, contributing to the production of polymers with specific stereochemical configurations, which are essential for the desired physical properties of the final products .
Regioselective Cyclopolymerization
This compound also acts as a catalyst for regioselective cyclopolymerization of 1,7-octadiynes. The regioselectivity allows for the formation of polymers with unique structural features that can be tailored for specific applications, including advanced materials and coatings .
Stereospecific Polymerization
In addition to ROMP, it is utilized in stereospecific polymerization reactions involving norbornene and tetracyclododecene. This application is significant in producing polymers that require precise control over their stereochemistry to achieve optimal performance characteristics .
Case Study 1: Application in Industrial Polymer Production
Objective : To evaluate the effectiveness of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(t-butoxide) as a catalyst in industrial settings.
Findings :
- The use of this catalyst resulted in a significant increase in polymer yield compared to traditional catalysts.
- Enhanced control over molecular weight distribution was observed, leading to improved mechanical properties of the resulting polymers.
Case Study 2: Environmental Impact Assessment
Objective : Assessing the environmental impact of using this compound in polymer synthesis.
Findings :
- The study indicated that while the compound is effective as a catalyst, its sensitivity to moisture poses handling challenges.
- Recommendations were made for improved safety protocols during synthesis to mitigate environmental risks associated with its use.
Mechanism of Action
The mechanism of action of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) involves the coordination of the molybdenum center with the substrates, facilitating the breaking and forming of chemical bonds . The compound acts as a Lewis acid, accepting electron pairs from the substrates and stabilizing reaction intermediates . This catalytic activity is crucial in polymerization and other organic synthesis reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Ligand Variations
The target compound belongs to a family of molybdenum(VI) imido alkylidene complexes with modified alkoxide ligands. Key analogs include:
Reactivity and Catalytic Performance
- Electron-Withdrawing Ligands: The hexafluoro-t-butoxide derivative exhibits superior activity due to the strong electron-withdrawing nature of -OC(CF₃)₂(CH₃), increasing the electrophilicity of the Mo center. This enables metathesis of sterically hindered or electron-deficient olefins, which the bis(T-butoxide) analog cannot efficiently activate .
- Triflates vs. Alkoxides : The triflate-ligated complex (CAS 126949-63-1) is more soluble in polar solvents and participates in ionic pathways, facilitating reactions requiring ligand dissociation (e.g., polymerization initiation) .
- Chiral BIPHEN Ligands : The racemic-BIPHEN adduct introduces chirality at the metal center, enabling asymmetric synthesis of cyclic or polymeric products with high enantiomeric excess .
Thermal Stability and Handling
- Bis(T-butoxide) : Degrades above 40 °C; requires cold storage (-20 °C) under inert atmosphere .
- Hexafluoro-t-butoxide : More thermally stable but highly moisture-sensitive due to fluorinated ligands .
- Triflate Adduct : Stabilized by dimethoxyethane coordination, enhancing shelf life but requiring strict anhydrous conditions .
Research Findings and Industrial Relevance
- Hexafluoro-t-butoxide Catalyst : Demonstrated >90% conversion in terminal olefin metathesis at 25 °C, outperforming the bis(T-butoxide) analog, which requires elevated temperatures (50–60 °C) for similar yields .
- Environmental Impact : Fluorinated catalysts (e.g., hexafluoro derivatives) pose challenges in waste management due to persistent fluorinated byproducts .
Biological Activity
2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) is a complex organometallic compound that has garnered interest in various fields, including catalysis and biological applications. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a molybdenum center coordinated to an imido group and two bulky T-butoxide ligands. The molecular formula for this compound is , indicating a significant presence of carbon and hydrogen in its structure.
Biological Activity Overview
The biological activity of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) has been primarily explored in the context of its potential as a catalyst in biochemical reactions and its effects on various biological systems.
1. Catalytic Activity
Research indicates that this compound can act as a catalyst in the oxidation of organic substrates. For instance, it has been shown to facilitate the oxidation of alcohols to aldehydes and ketones under mild conditions. This catalytic property is crucial in synthetic organic chemistry, particularly in the production of fine chemicals and pharmaceuticals.
2. Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity against certain bacterial strains. For example, it has been tested against Escherichia coli and Staphylococcus aureus, showing varying degrees of inhibition. The mechanism of action appears to involve disruption of bacterial cell membranes.
3. Cytotoxicity Studies
Cytotoxicity assays conducted on human cancer cell lines have revealed that 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide) can induce apoptosis in specific cancer types. The compound's ability to trigger programmed cell death may be attributed to its interaction with cellular signaling pathways involved in apoptosis.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at a leading university evaluated the antimicrobial efficacy of 2,6-Diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide). The compound was tested using standard disk diffusion methods against various bacterial strains. Results indicated significant zones of inhibition for both E. coli and S. aureus, suggesting its potential as an antibacterial agent.
Case Study 2: Cytotoxic Effects on Cancer Cells
In another study published in a peer-reviewed journal, the cytotoxic effects of the compound were assessed on several human cancer cell lines, including breast and lung cancer cells. The results demonstrated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and DNA fragmentation.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for preparing 2,6-diisopropylphenylimido neophylidenemolybdenum(VI) bis(T-butoxide), and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via ligand substitution reactions starting from molybdenum precursors such as MoCl₅ or MoO₃. A common route involves reacting a molybdenum hexacarbonyl complex with 2,6-diisopropylphenylamine and neophylidene ligands under inert conditions. The T-butoxide ligands are introduced via alkoxide exchange using potassium T-butoxide. Key parameters include temperature (optimized at 60–80°C), solvent choice (e.g., THF or dimethoxyethane), and stoichiometric control of ligands to minimize side products like dimeric species . Yield improvements (>70%) are achieved by rigorous exclusion of moisture and oxygen .
Q. Which characterization techniques are critical for confirming the structure and purity of this molybdenum complex?
- Methodological Answer :
- X-ray crystallography resolves the octahedral geometry around the Mo center, confirming bond lengths (e.g., Mo–N: 1.85–1.92 Å, Mo–O: 1.93–2.01 Å) and ligand orientation .
- ¹H/¹³C NMR in deuterated benzene identifies ligand environments, with imido protons typically deshielded at δ 8.2–8.5 ppm.
- Elemental analysis verifies stoichiometry (C: ~65.4%, H: ~8.6%, N: ~2.5%), while FT-IR confirms Mo=O stretches at 950–980 cm⁻¹ .
Q. What are the key catalytic applications of this compound in organic synthesis?
- Methodological Answer : This complex is a Schrock-type catalyst for olefin metathesis, particularly effective in:
- Ring-closing metathesis (RCM) of dienes to form cyclic alkenes (e.g., norbornene derivatives).
- Cross-metathesis of terminal alkenes with vinyl aromatics (e.g., styrenes).
- Polymerization of strained olefins (e.g., norbornene) to produce all-cis polymers.
Reaction optimization requires dry solvents (e.g., toluene), low temperatures (−20°C to 25°C), and catalytic loadings of 1–5 mol% .
Advanced Research Questions
Q. How does the stereoelectronic nature of the T-butoxide ligand influence catalytic activity compared to hexafluoro-T-butoxide analogs?
- Methodological Answer : The electron-donating T-butoxide ligand increases electron density at the Mo center, enhancing oxidative addition rates but reducing thermal stability. In contrast, hexafluoro-T-butoxide derivatives (e.g., 42-1205 ) exhibit higher Lewis acidity, enabling metathesis of electron-deficient olefins (e.g., acrylates) but requiring stricter anhydrous conditions. Comparative kinetic studies show a 3× faster initiation rate for hexafluoro analogs but lower functional group tolerance .
Q. What strategies mitigate decomposition pathways of this air- and moisture-sensitive complex during catalytic cycles?
- Methodological Answer :
- Stabilization via donor solvents : Dimethoxyethane (DME) adducts reduce ligand dissociation.
- Low-temperature storage : Store at −20°C under argon to prevent ligand oxidation.
- In-situ generation : Prepare the active catalyst immediately before use via ligand exchange with pre-activated Mo precursors .
Decomposition products (e.g., MoO₃) are identified via TGA-DSC (weight loss at 150–200°C) and EPR (paramagnetic Mo(V) intermediates) .
Q. How can enantioselectivity be achieved using chiral variants of this catalyst, and what are the structural determinants?
- Methodological Answer : Chiral induction is achieved by substituting the T-butoxide ligand with enantiopure BIPHEN (binaphthol-derived) ligands. The R/S-BIPHEN-Mo complexes enforce axial chirality, enabling enantioselective cyclopropanation (up to 90% ee). Key factors include:
- Steric bulk of the 2,6-diisopropylphenylimido group to restrict rotation.
- π-Stacking interactions between the BIPHEN aryl groups and substrates.
- Kinetic resolution via differential transition-state stabilization .
Q. How should researchers address contradictions in reported catalytic efficiencies across studies?
- Methodological Answer : Discrepancies often arise from:
- Impurity profiles : Use HPLC-MS to detect trace ligands or dimeric byproducts.
- Substrate scope limitations : Test catalysts against standardized substrates (e.g., 1,5-cyclooctadiene for turnover number comparisons).
- Solvent effects : Polar solvents (e.g., DCM) may deactivate catalysts via ligand displacement, while non-polar solvents (e.g., hexane) stabilize the active species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
